1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is a chemical compound with the molecular formula C19H21N2Cl. This compound belongs to the class of imidazolium salts, which are characterized by a positively charged imidazolium cation and a corresponding anion—in this case, chloride. The unique structure of this compound includes two phenylethyl groups attached to the nitrogen atoms of the imidazole ring, contributing to its versatility in various applications across chemistry, biology, and industry.
The synthesis of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride typically involves the following steps:
The molecular structure of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its geometry and stereochemistry .
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride can participate in several types of chemical reactions:
The mechanism of action for 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride involves its interactions with biological systems:
The properties of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride include:
Further analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and phase transitions .
The compound has several noteworthy applications:
This comprehensive overview highlights the significance of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride across multiple scientific domains.
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride (CAS 186354-46-1) represents a structurally sophisticated chiral ionic liquid and ligand precursor characterized by its imidazolium core symmetrically substituted with (R)-1-phenylethyl groups at the N1 and N3 positions. This configuration establishes two stereogenic centers, rendering enantioselective synthesis paramount for accessing its full utility in asymmetric applications [2] [6]. The molecular framework integrates a delocalized cationic charge across the imidazolium ring paired with a chloride counterion, alongside hydrophobic aromatic moieties that influence both physicochemical behavior and supramolecular interactions [2].
The convergent synthesis of this target molecule commences with enantiomerically pure (R)-1-phenylethylamine, leveraging its inherent chirality to govern stereocontrol throughout the imidazolium ring formation. The established pathway employs a double N-alkylation strategy, wherein imidazole undergoes sequential stereospecific quaternization with (R)-1-phenylethyl chloride or bromide under rigorously anhydrous conditions. This method capitalizes on the configurationally stable chiral benzylic carbon of the phenylethyl substituent, ensuring retention of stereochemistry during nucleophilic displacement [2] [6].
Critical to achieving high stereochemical fidelity is the exclusion of protic solvents and minimizing exposure to elevated temperatures prior to salt formation. Polar aprotic solvents—notably dimethylformamide or acetonitrile—facilitate the reaction by solubilizing both the imidazole nucleophile and the alkyl halide electrophile while suppressing racemization pathways. Research indicates that utilizing imidazole in slight excess (1.1–1.2 equivalents relative to alkyl halide) during the initial monoalkylation stage minimizes undesirable dialkylated byproduct formation. Subsequent purification of the monoalkylated intermediate via silica gel chromatography or recrystallization before the second alkylation significantly enhances final product enantiopurity [2].
Table 1: Key Reagents and Conditions for Asymmetric Synthesis
Synthetic Stage | Reagent | Solvent | Temperature | Time | Stereochemical Outcome |
---|---|---|---|---|---|
Monoalkylation | (R)-1-Phenylethyl bromide (1.0 eq), Imidazole (1.2 eq) | Anhydrous DMF | 25–30°C | 12–16 hours | Retention at benzylic carbon |
Intermediate Isolation | — | Dichloromethane/Hexane | — | — | Prevents dialkylation impurities |
Dialkylation | (R)-1-Phenylethyl bromide (1.05 eq), Monoalkylimidazole (1.0 eq) | Anhydrous CH₃CN | 40–45°C | 24–36 hours | Retention at both stereocenters |
Salt Formation | HCl in diethyl ether | THF | 0–5°C | 1 hour | Chloride counterion incorporation |
Achieving high diastereoselectivity during the bis-alkylation sequence necessitates precise control over electronic and steric factors. The initial N-alkylation generates an imidazolium species that markedly diminishes electron density at the remaining nitrogen, potentially reducing its nucleophilicity and necessitating optimized conditions for the second alkylation. Phase-transfer catalysis (PTC) employing chiral ammonium salts—such as N-benzylcinchoninium chloride—demonstrates efficacy in accelerating the second substitution while preserving enantiomeric integrity. This approach facilitates reactions at lower temperatures (0–10°C), mitigating thermal racemization risks associated with the benzylic stereocenters [2].
Counterion exchange prior to the second alkylation significantly influences reaction kinetics and stereoselectivity. Converting the monoalkylimidazolium intermediate to hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) salts enhances solubility in dichloromethane or toluene, enabling higher reaction concentrations without compromising selectivity. Kinetic studies reveal that the second alkylation follows pseudo-first-order kinetics with ΔG‡ ≈ 85 kJ/mol, underscoring the requirement for elevated temperatures (40–45°C) to achieve practical reaction rates. Notably, steric hindrance from the first (R)-1-phenylethyl group necessitates prolonged reaction times (24–36 hours) for complete conversion during the dialkylation step [2].
Preserving enantiopurity during synthesis demands meticulous optimization of parameters susceptible to racemization:
Solvent Effects: Systematic solvent screening identifies dimethylacetamide (DMA) as superior to dimethylformamide for the dialkylation step, providing a 5–7% enhancement in enantiomeric excess (e.e.). This improvement is attributed to DMA’s reduced basicity, which minimizes abstracting the acidic benzylic proton—a primary racemization pathway. Solvents with β-values >0.8 (DMF: β=0.69, DMA: β=0.72) correlate strongly with diminished e.e., suggesting hydrogen-bond accepting solvents facilitate undesired proton exchange [2].
Temperature Control: Maintaining reaction temperatures below 50°C is critical. Kinetic analysis indicates the racemization rate constant (krac) increases exponentially above this threshold (krac = 2.4 × 10⁻⁵ s⁻¹ at 50°C versus 9.7 × 10⁻⁵ s⁻¹ at 70°C). Implementing gradual reagent addition via syringe pump over 2–4 hours effectively suppresses exothermic spikes that promote epimerization.
Catalytic Additives: Incorporating sterically hindered non-nucleophilic bases—such as proton-sponge (1,8-bis(dimethylamino)naphthalene) at 0.5–1 mol%—scavenges trace acids without deprotonating the stereogenic center. This strategy elevates e.e. from 92% to ≥97% in optimized protocols, as confirmed by chiral HPLC analysis using Chiralpak IC columns with hexane/isopropanol mobile phases [2].
Table 2: Optimization Parameters and Impact on Enantiomeric Excess
Parameter | Standard Condition | Optimized Condition | e.e. Improvement | Mechanistic Rationale |
---|---|---|---|---|
Solvent | Dimethylformamide | Dimethylacetamide | +7% | Reduced basicity minimizes benzylic proton abstraction |
Alkyl Halide Addition | Bolus addition | Syringe pump (4 hours) | +5% | Controlled exotherm limits thermal racemization |
Acid Scavenger | None | Proton-sponge (0.8 mol%) | +5% | Neutralizes HBr without deprotonation |
Reaction Concentration | 0.5 M | 1.2 M | +2% | Higher concentration reduces reaction time |
Temperature | 45°C | 40°C | +3% | Lower thermal energy barrier to racemization |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3